

In-Depth Technical Guide to Black 305: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Black 305
Cat. No.:	B3046760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

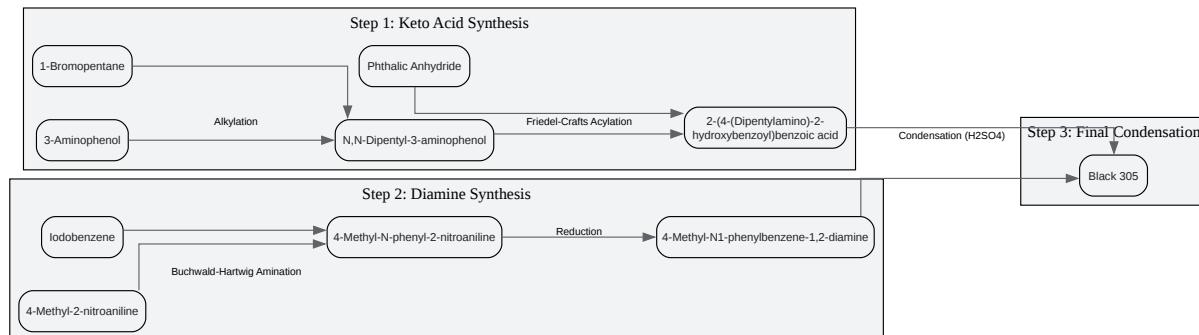
Introduction

Black 305, also known by its chemical name 2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is a fluoran leuco dye.^[1] These dyes are a class of compounds that can exist in a colorless (leuco) form and can be induced to switch to a colored form upon interaction with an acidic developer. This property makes them highly valuable as color formers in applications such as carbonless copy paper and thermal printing.^[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for **Black 305**.

Chemical Structure and Properties

Black 305 is a complex organic molecule with a spiro[isobenzofuran-xanthene] core structure. The key structural features include a lactone ring in the isobenzofuran moiety, which is responsible for its leuco (colorless) state. Upon cleavage of this ring, a highly conjugated system is formed, leading to the appearance of a deep black color.

Quantitative Data Summary


Property	Value	Reference
Chemical Name	2'-Anilino-6'-(dipentylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one	[1]
Common Name	Black 305	[2] [3]
CAS Number	129473-78-5	[1] [3]
Molecular Formula	C37H40N2O3	[1] [2] [3]
Molecular Weight	560.73 g/mol	[2] [3]
Melting Point	181-182 °C	[2]
UV-Vis λ_{max} (in acidic medium)	435 nm, 588 nm	[2]
Appearance	Colorless to light-colored powder	
Solubility	Insoluble in water, soluble in organic solvents	

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of **Black 305** is not readily available in published scientific literature. However, based on the well-established synthesis of other fluoran dyes, a plausible multi-step synthetic route can be proposed. The key strategy involves the condensation of a substituted 2-(benzoyl)benzoic acid derivative with a substituted aminophenylamine.

The proposed pathway consists of three main stages:

- Synthesis of the keto acid intermediate: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid.
- Synthesis of the amine intermediate: 4-Methyl-N1-phenylbenzene-1,2-diamine.
- Final condensation reaction to form **Black 305**.

[Click to download full resolution via product page](#)

Proposed Synthesis Pathway for **Black 305**

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and constructed based on analogous reactions reported in the chemical literature. They are intended for experienced synthetic chemists and should be performed with all appropriate safety precautions.

Step 1: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

This step involves a two-part synthesis: the N-alkylation of 3-aminophenol followed by a Friedel-Crafts acylation.

Part A: Synthesis of N,N-Dipentyl-3-aminophenol

- Reagents: 3-Aminophenol, 1-Bromopentane, Sodium Carbonate, Acetonitrile.

- Procedure:
 - To a solution of 3-aminophenol (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).
 - Add 1-bromopentane (2.2 eq) dropwise to the suspension at room temperature.
 - Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.
 - After completion, cool the mixture to room temperature and filter off the inorganic salts.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N,N-dipentyl-3-aminophenol.

Part B: Synthesis of 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid

- Reagents: N,N-Dipentyl-3-aminophenol, Phthalic Anhydride, Toluene.
- Procedure:
 - A mixture of N,N-dipentyl-3-aminophenol (1.0 eq) and phthalic anhydride (1.0 eq) in toluene is heated to reflux for 4-6 hours.
 - The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
 - The resulting crude product is the keto acid, 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid, which can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

This step involves a Buchwald-Hartwig amination followed by the reduction of a nitro group.

Part A: Synthesis of 4-Methyl-N-phenyl-2-nitroaniline

- Reagents: 4-Methyl-2-nitroaniline, Iodobenzene, Palladium(II) Acetate, BINAP, Sodium tert-butoxide, Toluene.
- Procedure:
 - To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., Argon).
 - Add a solution of 4-methyl-2-nitroaniline (1.0 eq) and iodobenzene (1.1 eq) in anhydrous toluene.
 - Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
 - After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
 - Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford 4-methyl-N-phenyl-2-nitroaniline.

Part B: Synthesis of 4-Methyl-N1-phenylbenzene-1,2-diamine

- Reagents: 4-Methyl-N-phenyl-2-nitroaniline, Tin(II) Chloride Dihydrate, Ethanol, Concentrated Hydrochloric Acid.
- Procedure:
 - Dissolve 4-methyl-N-phenyl-2-nitroaniline (1.0 eq) in ethanol.
 - Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

- Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-N1-phenylbenzene-1,2-diamine.

Step 3: Final Condensation to Synthesize Black 305

- Reagents: 2-(4-(Dipentylamino)-2-hydroxybenzoyl)benzoic acid, 4-Methyl-N1-phenylbenzene-1,2-diamine, Concentrated Sulfuric Acid.
- Procedure:
 - To concentrated sulfuric acid, cooled in an ice bath, slowly add 2-(4-(dipentylamino)-2-hydroxybenzoyl)benzoic acid (1.0 eq) and 4-methyl-N1-phenylbenzene-1,2-diamine (1.0 eq) with stirring, maintaining the temperature below 10 °C.
 - After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours.
 - Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
 - Neutralize the mixture with a solution of sodium hydroxide until the pH is neutral.
 - Filter the precipitate, wash thoroughly with water, and dry under vacuum.
 - The crude **Black 305** can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/heptane mixture.

Signaling Pathways and Biological Activity

As a synthetic dye primarily used in industrial applications, **Black 305** is not designed for and is not known to have any specific biological activity or to be involved in any cellular signaling pathways. Its utility lies in its chemical and physical properties as a color-forming agent.

Conclusion

Black 305 is a fluoran leuco dye with important applications in the manufacturing of carbonless and thermal paper. While a definitive, published synthesis protocol is not available, a plausible and detailed synthetic pathway can be proposed based on established organic chemistry principles for this class of compounds. The provided hypothetical protocol offers a viable starting point for the laboratory synthesis of this complex organic molecule. Further research and optimization would be necessary to establish optimal reaction conditions and yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nagaseamerica.com [nagaseamerica.com]
- 3. BLACK 305 | 129473-78-5 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Black 305: Chemical Structure and Synthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3046760#black-305-chemical-structure-and-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com